5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with an aminocarbonyl group. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the cyclization of appropriate precursors
For instance, the Mannich reaction, a three-component reaction involving an amine, formaldehyde, and a carbonyl compound, can be employed to introduce the aminocarbonyl groups . The reaction conditions often require the use of catalysts such as ceric ammonium nitrate and may be conducted under microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminocarbonyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities with pyrazole derivatives.
Coumarin and Benzofuran Derivatives: These compounds also contain aromatic rings and exhibit similar biological activities.
Uniqueness
The uniqueness of 5-({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its dual pyrazole structure and the presence of aminocarbonyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N6O4 |
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Molecular Weight |
292.25 g/mol |
IUPAC Name |
5-[(5-carbamoyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N6O4/c1-16-7(5(3-13-16)11(20)21)10(19)15-6-4-14-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,15,19)(H,20,21) |
InChI Key |
UMPNPZXGXSRDQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
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